Cas no 1805613-98-2 (Methyl 5-(difluoromethyl)-2-iodo-3-(trifluoromethyl)pyridine-6-carboxylate)

Methyl 5-(difluoromethyl)-2-iodo-3-(trifluoromethyl)pyridine-6-carboxylate is a fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its key structural features—difluoromethyl, trifluoromethyl, and iodo substituents—enhance reactivity and selectivity in cross-coupling reactions, making it a valuable intermediate for constructing complex heterocycles. The electron-withdrawing groups improve stability while facilitating nucleophilic substitution or metal-catalyzed transformations. The ester moiety offers further functionalization potential. This compound is particularly useful in medicinal chemistry for developing bioactive molecules due to its ability to modulate lipophilicity and metabolic stability. High purity and well-defined reactivity ensure consistent performance in synthetic applications.
Methyl 5-(difluoromethyl)-2-iodo-3-(trifluoromethyl)pyridine-6-carboxylate structure
1805613-98-2 structure
Product Name:Methyl 5-(difluoromethyl)-2-iodo-3-(trifluoromethyl)pyridine-6-carboxylate
CAS No:1805613-98-2
MF:C9H5F5INO2
MW:381.037992238998
CID:4896362
Update Time:2025-05-20

Methyl 5-(difluoromethyl)-2-iodo-3-(trifluoromethyl)pyridine-6-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 5-(difluoromethyl)-2-iodo-3-(trifluoromethyl)pyridine-6-carboxylate
    • Inchi: 1S/C9H5F5INO2/c1-18-8(17)5-3(6(10)11)2-4(7(15)16-5)9(12,13)14/h2,6H,1H3
    • InChI Key: JGMWHZSVBZUQBD-UHFFFAOYSA-N
    • SMILES: IC1=C(C(F)(F)F)C=C(C(F)F)C(C(=O)OC)=N1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 312
  • XLogP3: 3.2
  • Topological Polar Surface Area: 39.2

Methyl 5-(difluoromethyl)-2-iodo-3-(trifluoromethyl)pyridine-6-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029019289-250mg
Methyl 5-(difluoromethyl)-2-iodo-3-(trifluoromethyl)pyridine-6-carboxylate
1805613-98-2 95%
250mg
$1,009.40 2022-04-01
Alichem
A029019289-500mg
Methyl 5-(difluoromethyl)-2-iodo-3-(trifluoromethyl)pyridine-6-carboxylate
1805613-98-2 95%
500mg
$1,752.40 2022-04-01
Alichem
A029019289-1g
Methyl 5-(difluoromethyl)-2-iodo-3-(trifluoromethyl)pyridine-6-carboxylate
1805613-98-2 95%
1g
$3,155.55 2022-04-01

Methyl 5-(difluoromethyl)-2-iodo-3-(trifluoromethyl)pyridine-6-carboxylate Related Literature

Additional information on Methyl 5-(difluoromethyl)-2-iodo-3-(trifluoromethyl)pyridine-6-carboxylate

Methyl 5-(difluoromethyl)-2-iodo-3-(trifluoromethyl)pyridine-6-carboxylate (CAS No. 1805613-98-2): A Versatile Fluorinated Pyridine Derivative

Methyl 5-(difluoromethyl)-2-iodo-3-(trifluoromethyl)pyridine-6-carboxylate (CAS No. 1805613-98-2) is a highly specialized fluorinated pyridine derivative that has gained significant attention in pharmaceutical and agrochemical research. This compound belongs to the class of polyhalogenated pyridine carboxylates, which are known for their unique electronic properties and biological activity profiles. The presence of multiple fluorine atoms and an iodine substituent makes this molecule particularly interesting for drug discovery and material science applications.

The structural features of Methyl 5-(difluoromethyl)-2-iodo-3-(trifluoromethyl)pyridine-6-carboxylate include a difluoromethyl group at position 5, an iodo substituent at position 2, and a trifluoromethyl group at position 3 of the pyridine ring. These modifications significantly influence the compound's physicochemical properties, including its lipophilicity, metabolic stability, and electronic characteristics. The methyl carboxylate moiety at position 6 provides an additional handle for further chemical modifications, making this compound a valuable building block in organic synthesis.

Recent studies have highlighted the importance of fluorinated pyridine derivatives in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents. The 5-(difluoromethyl)-2-iodo-3-(trifluoromethyl)pyridine scaffold has shown promise in various biological screening assays, with researchers exploring its potential as a pharmacophore in drug design. The iodine atom present in this compound serves as an excellent site for cross-coupling reactions, enabling the construction of more complex molecular architectures through modern synthetic methodologies.

In agrochemical applications, derivatives of Methyl 5-(difluoromethyl)-2-iodo-3-(trifluoromethyl)pyridine-6-carboxylate have demonstrated interesting properties as potential crop protection agents. The combination of fluorine atoms and the pyridine core has been associated with improved pesticidal activity and environmental stability. Researchers are particularly interested in how the difluoromethyl and trifluoromethyl groups might influence the compound's interaction with biological targets in pest species.

The synthesis of Methyl 5-(difluoromethyl)-2-iodo-3-(trifluoromethyl)pyridine-6-carboxylate typically involves multi-step procedures starting from commercially available pyridine precursors. Key steps often include halogenation reactions, fluorination processes, and esterification to install the various functional groups. The compound's CAS number 1805613-98-2 serves as a unique identifier in chemical databases and regulatory documentation, facilitating its use in research and development projects.

From a material science perspective, the polyfluorinated pyridine structure of this compound offers interesting electronic properties that could be valuable in organic electronics and functional materials. The electron-withdrawing nature of the fluorine substituents affects the compound's molecular orbitals, potentially making it useful in the design of organic semiconductors or charge transport materials.

Quality control of Methyl 5-(difluoromethyl)-2-iodo-3-(trifluoromethyl)pyridine-6-carboxylate typically involves analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry to ensure purity and confirm structural identity. The compound is generally supplied as a crystalline solid or powder, with storage recommendations emphasizing protection from moisture and light to maintain stability.

The growing interest in fluorine-containing compounds in both pharmaceutical and agricultural research has driven demand for specialized building blocks like Methyl 5-(difluoromethyl)-2-iodo-3-(trifluoromethyl)pyridine-6-carboxylate. Researchers value this compound for its versatility in medicinal chemistry applications, particularly in the development of targeted therapies and precision agrochemicals.

As the chemical industry continues to explore sustainable fluorination methods, compounds like Methyl 5-(difluoromethyl)-2-iodo-3-(trifluoromethyl)pyridine-6-carboxylate serve as important case studies for understanding structure-activity relationships in fluorinated heterocycles. The compound's unique combination of substituents makes it particularly valuable for investigating how different halogen atoms and fluorinated groups influence molecular properties and biological activity.

Future research directions for CAS 1805613-98-2 may include exploring its potential in catalysis, as a ligand in transition metal complexes, or as a precursor for more complex fluorinated architectures. The compound's stability and well-defined reactivity profile make it attractive for these applications, particularly in the context of developing new synthetic methodologies for fluorinated compounds.

In conclusion, Methyl 5-(difluoromethyl)-2-iodo-3-(trifluoromethyl)pyridine-6-carboxylate represents an important class of fluorinated pyridine derivatives with wide-ranging applications in pharmaceutical research, agrochemical development, and materials science. Its unique structural features and versatile reactivity continue to make it a valuable tool for chemists working in these diverse fields.

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